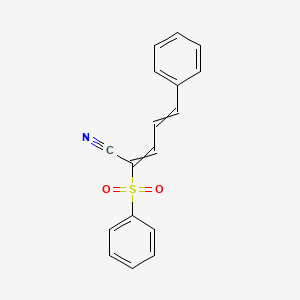

2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a penta-2,4-dienenitrile backbone, making it a versatile molecule in organic synthesis and various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable diene and nitrile precursor. One common method is the base-mediated coupling reaction, where benzenesulfonyl chloride reacts with a diene in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper complexes, can facilitate the coupling reactions and improve the overall production rate . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Sulfonamide or sulfonate esters.

Aplicaciones Científicas De Investigación

2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonyl chloride: A precursor in the synthesis of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile.

Sulfonyl fluorides: Compounds with similar reactivity and applications in biochemical research.

Sulfonamides: Structurally related compounds with diverse biological activities.

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group with a conjugated diene and nitrile moiety. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Actividad Biológica

Chemical Structure and Properties

The compound features:

- Penta-2,4-diene backbone : This structure allows for significant conjugation, enhancing reactivity.

- Benzenesulfonyl group : This moiety is known for its role in increasing solubility and modifying biological activity.

- Nitrile functional group : Contributes to the chemical properties and potential interactions with biological targets.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Phenylpenta-2,4-dienoic acid | Penta-2,4-diene backbone | Lacks sulfonamide functionality |

| Benzenesulfonamide | Contains a sulfonamide group | No diene structure; primarily used in medicinal chemistry |

| 3-(Benzenesulfonyl)-1-propanenitrile | Propanenitrile with a sulfonamide group | Shorter carbon chain compared to penta-2,4-diene |

| N-(benzenesulfonyl)acrylamide | Acrylamide structure with a sulfonamide group | Different functional groups impacting reactivity |

Biological Activity Insights

While direct research on 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is sparse, studies on structurally similar compounds provide valuable insights:

- Reactivity with Biological Targets : Compounds with conjugated diene systems often exhibit selective binding to proteins or enzymes. The presence of the benzenesulfonyl group may enhance this interaction by improving binding affinity or specificity.

- Inhibition Studies : Research on related compounds like 5-phenylpenta-2,4-dienoic acid has shown that structural features significantly influence biological activity. For example, it was found to selectively inhibit root gravitropic bending in lettuce radicles at low concentrations (5 μM), indicating potential herbicidal activity .

- Structure-Activity Relationships (SAR) : Studies emphasize the importance of maintaining specific structural features for biological efficacy. The (2Z,4E) configuration of the diene unit was crucial for activity against gravitropic bending, suggesting that similar configurations in this compound could be important for its biological effects .

Case Studies and Research Findings

Although specific case studies on this compound are lacking, the following findings from related compounds can be extrapolated:

- Electrophilic Addition Reactions : The compound's conjugated diene system is likely to participate in electrophilic addition reactions. For instance, reactions with strong acids can yield complex derivatives that may possess unique biological activities.

- Potential Pharmacological Applications : Similar compounds have been explored for their roles in drug design. For example, phenylimidazoles have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism . This suggests that derivatives of this compound could also interact with metabolic enzymes.

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWRDPLMNQNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.